molecular formula C20H20N2O3 B2911665 (Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 899389-90-3

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2911665
CAS No.: 899389-90-3
M. Wt: 336.391
InChI Key: JXDZZHKAQFMUKP-WQRHYEAKSA-N
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Description

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, piperidine, pyridine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the condensation of appropriate precursors, such as 6-hydroxy-2H-benzofuran-3-one with piperidine derivatives and pyridine derivatives under specific reaction conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, implementing purification techniques to obtain the compound in high purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The piperidine and pyridine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: : Nucleophiles such as amines and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted benzofurans or piperidines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: : Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

  • Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and molecular structure. Similar compounds may include other benzofurans or piperidine derivatives, but the presence of the pyridine moiety and the specific arrangement of these groups set it apart. Some similar compounds include:

  • Coumaranone: : A related benzofuran derivative.

  • Piperidine derivatives: : Compounds containing the piperidine ring.

  • Pyridine derivatives: : Compounds containing the pyridine ring.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-17-7-6-15-19(24)18(11-14-5-4-8-21-12-14)25-20(15)16(17)13-22-9-2-1-3-10-22/h4-8,11-12,23H,1-3,9-10,13H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDZZHKAQFMUKP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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